molecular formula C11H8N4O5S B4687233 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione

6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B4687233
M. Wt: 308.27 g/mol
InChI Key: WBLOVKTWRWLBBI-UHFFFAOYSA-N
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Description

6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound with the molecular formula C11H8N4O5S This compound is characterized by the presence of a triazine ring, a nitrophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-nitrobenzaldehyde with thiourea to form an intermediate, which is then reacted with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfanyl group under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
  • 6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
  • 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione

Uniqueness

6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5S/c16-8(6-1-3-7(4-2-6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLOVKTWRWLBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
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6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
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6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione

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